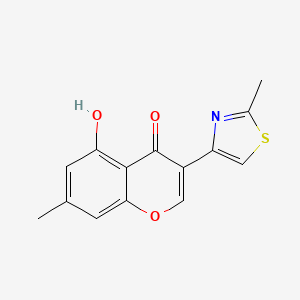
5-hydroxy-7-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
Vue d'ensemble
Description
5-hydroxy-7-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, also known as HMC1, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. HMC1 belongs to the class of flavones, which are natural compounds found in plants and have been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of 5-hydroxy-7-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, this compound has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. This compound has also been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-hydroxy-7-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-hydroxy-7-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one. One area of research is the development of this compound analogs that possess improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and inflammatory disorders. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular processes.
Applications De Recherche Scientifique
5-hydroxy-7-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been the focus of scientific research due to its potential therapeutic applications. Several studies have shown that this compound possesses antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5-hydroxy-7-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-7-3-11(16)13-12(4-7)18-5-9(14(13)17)10-6-19-8(2)15-10/h3-6,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUIEDUCLXOPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C3=CSC(=N3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)
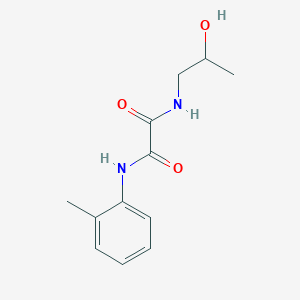
![3-isobutyl-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985138.png)
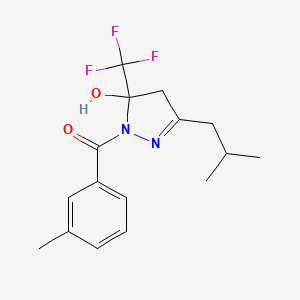
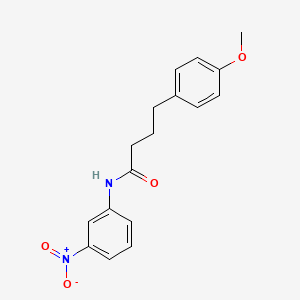
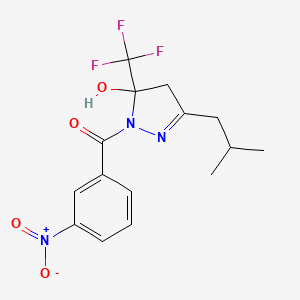
![3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3985155.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B3985163.png)

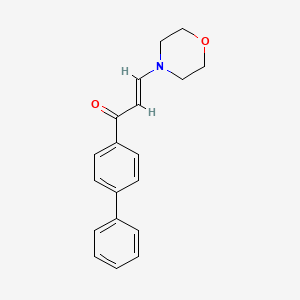
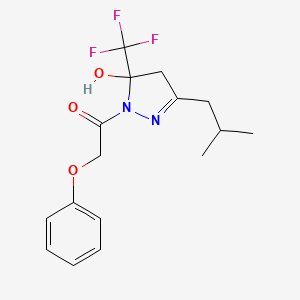
![3-(3-bromophenyl)-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985201.png)
![N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride](/img/structure/B3985207.png)